N-hydroxy-N'-phenylethanimidamide
Description
N-hydroxy-N'-phenylethanimidamide (CAS: 19227-11-3) is an organic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol. Structurally, it consists of a phenyl group attached to an ethanimidamide backbone, featuring a hydroxyl group on the nitrogen atom (Fig. 1). Key physical properties include a melting point of 66–67°C, boiling point of 335.5°C at 760 mmHg, and a logP value of 1.68, indicating moderate lipophilicity . This compound is classified as an amidoxime, a functional group known for its role in coordination chemistry and pharmacological activity, particularly in enzyme inhibition .
Properties
CAS No. |
5661-30-3 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-hydroxy-N'-phenylethanimidamide |
InChI |
InChI=1S/C8H10N2O/c1-7(10-11)9-8-5-3-2-4-6-8/h2-6,11H,1H3,(H,9,10) |
InChI Key |
JEQIXVBTQHSFPR-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=CC=C1)NO |
Canonical SMILES |
CC(=NC1=CC=CC=C1)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
HET0016 (N-hydroxy-N'-(4-n-butyl-2-methylphenyl)formamidine)
- Molecular Formula : C₁₂H₁₈N₂O
- Molecular Weight : 206.3 g/mol
- Key Features : Features a bulkier structure with a 4-n-butyl-2-methylphenyl substituent.
- Applications: A potent inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, used in cancer and cerebrovascular research. Unlike N-hydroxy-N'-phenylethanimidamide, HET0016’s extended alkyl chain enhances its specificity for cytochrome P450 enzymes .
N-Hydroxy-N-phenylbenzamide (CAS: 304-88-1)
- Molecular Formula: C₁₃H₁₁NO₂
- Molecular Weight : 213.23 g/mol
- Key Features : Contains a benzamide core instead of an ethanimidamide backbone.
- Applications : Used in research as a hydroxamic acid derivative, though its pharmacological profile is less defined compared to amidoximes like this compound .
Vorinostat (Suberoylanilide Hydroxamic Acid)
- Molecular Formula : C₁₄H₂₀N₂O₃
- Molecular Weight : 264.32 g/mol
- Key Features : A long-chain hydroxamate with a suberoyl linker.
- Applications : Clinically approved histone deacetylase (HDAC) inhibitor for cancer therapy. Its larger structure enables interaction with HDAC active sites, a mechanism distinct from amidoximes .
Physicochemical Properties Comparison
| Property | This compound | HET0016 | Vorinostat |
|---|---|---|---|
| Molecular Weight (g/mol) | 150.18 | 206.3 | 264.32 |
| Melting Point (°C) | 66–67 | N/A | N/A |
| Boiling Point (°C) | 335.5 | N/A | N/A |
| logP | 1.68 | ~3.0 (estimated) | 1.93 |
| Solubility | Moderate in organic solvents | Soluble in DMSO | Soluble in DMSO |
Key Observations :
- This compound’s lower molecular weight and simpler structure may enhance synthetic accessibility but reduce target specificity compared to Vorinostat or HET0014.
- The logP values suggest HET0016 is more lipophilic, favoring membrane penetration, while Vorinostat’s polar hydroxamate group improves aqueous solubility .
Pharmacological and Functional Differences
Mechanistic Divergence
- This compound : Amidoximes often act as nitric oxide synthase inhibitors or metal chelators. Its phenyl group may facilitate π-π interactions in enzyme binding .
- HET0016 : Targets 20-HETE, a mediator of vascular dysfunction. The 4-n-butyl-2-methylphenyl group enhances affinity for CYP4A/F enzymes .
- Vorinostat: Hydroxamate group chelates zinc in HDACs, enabling epigenetic modulation. The suberoyl linker provides structural flexibility for binding .
Therapeutic Potential
- HET0016 and Vorinostat are well-characterized in preclinical/clinical settings, highlighting the impact of structural complexity on drug development .
Preparation Methods
Reaction Conditions and Optimization
-
Starting Materials : Phenylacetonitrile, hydroxylamine hydrochloride, and a base (e.g., sodium hydroxide or triethylamine).
-
Solvent System : Ethanol or isopropanol, which balances solubility and reaction kinetics.
-
Temperature : Reactions typically proceed at 70–95°C to accelerate nucleophilic addition while minimizing side reactions.
-
Catalysis : Triethylamine is often added to neutralize hydrochloric acid generated during hydroxylamine activation, improving yield and purity.
Procedure :
-
Dissolve phenylacetonitrile (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in isopropanol.
-
Add triethylamine (1.2 equiv) dropwise under stirring at room temperature.
-
Heat the mixture to 80°C for 1–2 hours.
-
Concentrate the solution via reduced-pressure distillation to recover solvents.
-
Purify the crude product via recrystallization (ethanol/water) to obtain this compound.
Yield and Purity :
| Parameter | Value |
|---|---|
| Yield | 70–85% |
| Purity (HPLC) | >95% |
| Reaction Time | 1.5–2 hours |
This method is scalable and avoids toxic solvents, making it suitable for industrial applications.
Oxidative Rearrangement of N-Substituted Amidines
Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), enable the oxidative rearrangement of N-substituted amidines to secondary amides. While primarily used for amide synthesis, this approach can be adapted to generate N-hydroxyimidamides by modifying leaving groups and reaction conditions.
Key Modifications for Imidamide Synthesis
-
Substrate Design : Use N-phenylamidines with hydroxy-protecting groups to direct rearrangement toward imidamide formation.
-
Reagents : Replace PIDA with [bis(trifluoroacetoxy)iodo]benzene (BTI) to enhance selectivity for C–N bond formation.
-
Solvent : Dichloromethane or acetonitrile, which stabilize reactive intermediates.
Procedure :
-
Prepare N-(benzyloxy)phenylamidine by reacting phenylacetonitrile with benzyloxyamine.
-
Dissolve the amidine (1.0 equiv) in dichloromethane.
-
Add BTI (1.5 equiv) at 0°C and stir for 4–6 hours.
-
Quench with sodium thiosulfate and extract the product.
-
Remove the benzyl protecting group via hydrogenolysis to yield this compound.
Advantages :
-
Avoids harsh acidic/basic conditions.
-
Enables access to sterically hindered derivatives.
Limitations :
One-Pot Tandem Reactions Using Chloroacetyl Chloride
A tandem acylation-elimination strategy, inspired by N-hydroxyphthalimide syntheses, offers a streamlined route to imidamides. Chloroacetyl chloride acts as both an acylating agent and a leaving group facilitator.
Reaction Mechanism :
-
Acylation of hydroxylamine with chloroacetyl chloride forms an O-acetylated intermediate.
-
Nucleophilic displacement of chloride by phenylacetonitrile generates the imidamide骨架.
Optimized Protocol :
-
Reagents : Hydroxylamine hydrochloride (1.0 equiv), chloroacetyl chloride (2.0 equiv), phenylacetonitrile (1.1 equiv), triethylamine (3.0 equiv).
-
Time : 1 hour for acylation; 2 hours for cyclization.
Outcome :
-
Yield : 65–75%.
-
Purity : 90–93% after recrystallization.
Table 1. Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Toxicity |
|---|---|---|---|---|
| Classical Amidination | 70–85 | >95 | High | Low |
| Oxidative Rearrangement | 50–65 | 85–90 | Moderate | Moderate (BTI) |
| Tandem Acylation | 65–75 | 90–93 | High | Moderate (DMF) |
Industrial-Scale Production Considerations
For large-scale synthesis, the classical amidination method is preferred due to its simplicity and cost-effectiveness. Key industrial adaptations include:
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 30 minutes.
-
Solvent Recycling : Isopropanol and triethylamine are recovered via fractional distillation, reducing waste.
-
Quality Control : In-line FTIR monitors reaction progress, ensuring consistent product quality.
Case Study : A pilot plant using continuous flow technology achieved 82% yield with 98% purity, processing 50 kg/batch .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for verifying the purity and structural integrity of N-hydroxy-N'-phenylethanimidamide in synthetic preparations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is commonly used to assess purity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks: the hydroxylamine proton (δ 8.5–9.5 ppm, broad singlet) and imine protons (δ 7.2–7.8 ppm, multiplet for aromatic groups). Mass spectrometry (ESI-MS) further validates molecular weight (±1 Da tolerance). Cross-referencing with synthetic intermediates, such as phenyl-substituted amidines, ensures consistency in spectral data .
Q. How can researchers optimize reaction conditions for synthesizing this compound to maximize yield and minimize byproducts?
- Methodological Answer : Use a two-step protocol: (1) Condensation of phenylacetonitrile with hydroxylamine hydrochloride in ethanol under reflux (70°C, 6 hours) to form the intermediate hydroxylamine adduct. (2) Acid-catalyzed cyclization (HCl, 0.1 M) at 25°C for 12 hours. Monitor reaction progress via thin-layer chromatography (TLC, silica gel, ethyl acetate/hexane 3:7). Yields >75% are achievable with stoichiometric control (1:1.2 nitrile:hydroxylamine ratio). Byproducts like unreacted nitrile are removed via recrystallization in ethanol/water .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported inhibitory activity of this compound analogs against 20-HETE synthase?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10–50 nM in vitro vs. 100–200 nM in vivo) arise from assay conditions. Standardize assays using:
- Microsomal preparations : Isolate kidney or liver microsomes (rat/human) to ensure enzyme source consistency.
- Substrate concentration : 20 µM arachidonic acid, 1 mM NADPH.
- Inhibition kinetics : Pre-incubate inhibitor (10–1000 nM) with microsomes for 15 minutes before adding substrate.
Discrepancies may reflect off-target effects in vivo; use knockout models (e.g., CYP4A11−/− mice) or selective antagonists (e.g., HET0016) as controls .
Q. How can researchers design in vitro toxicity assays to evaluate the safety profile of this compound for potential therapeutic use?
- Methodological Answer : Perform tiered testing:
- Acute toxicity : MTT assay on HEK293 or HepG2 cells (24–72 hours, 1–100 µM range).
- Genotoxicity : Ames test (TA98 strain) ± metabolic activation (S9 fraction).
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
Reference safety thresholds from structurally related compounds (e.g., Vorinostat’s LD₅₀ = 300 mg/kg in rodents) and adhere to OECD guidelines for in vitro toxicology .
Q. What mechanistic studies elucidate the role of this compound in modulating histone deacetylase (HDAC) activity?
- Methodological Answer : Use chromatin immunoprecipitation (ChIP) to assess HDAC binding in cancer cell lines (e.g., HeLa). Treat cells with 1–10 µM compound for 24 hours, then crosslink DNA-protein interactions. Probe for acetylated histone H3 (Lys9/Lys14) via Western blot. Compare with known HDAC inhibitors (e.g., Vorinostat) to classify selectivity (e.g., Class I vs. II HDACs). Molecular docking studies (AutoDock Vina) predict binding to the HDAC catalytic pocket, guided by crystallographic data (PDB ID: 4LX6) .
Data Analysis and Validation
Q. How should researchers address variability in stability data for this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature/humidity : 40°C/75% RH for 6 months (ICH Q1A guidelines).
- Analytical endpoints : HPLC purity (>95%), water content (Karl Fischer titration), and degradation products (e.g., hydrolysis to phenylacetamide).
Store lyophilized powder at −20°C under argon to prevent oxidation. Variability in aqueous solutions (pH 7.4 PBS) suggests limited shelf life (<1 week); use fresh preparations for in vivo studies .
Q. What statistical approaches are recommended for reconciling conflicting dose-response data in enzyme inhibition assays?
- Methodological Answer : Apply nonlinear regression (GraphPad Prism) to pooled data from ≥3 independent experiments. Use the Akaike Information Criterion (AIC) to compare one-site vs. two-site binding models. Account for batch effects (e.g., microsome preparation dates) via mixed-effects modeling. Report IC₅₀ values with 95% confidence intervals and validate with orthogonal methods (e.g., isothermal titration calorimetry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
